molecular formula C15H14ClNO B271504 N-(2-chlorobenzyl)-3-methylbenzamide

N-(2-chlorobenzyl)-3-methylbenzamide

Cat. No. B271504
M. Wt: 259.73 g/mol
InChI Key: RPJWORPIVVQVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-methylbenzamide, commonly known as CB-13, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a crucial role in various physiological processes. CB-13 has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of pain and inflammation.

Mechanism of Action

CB-13 exerts its effects by binding to the cannabinoid receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. CB-13 is a potent agonist of the cannabinoid receptors, which means that it activates them and produces a response.
Biochemical and Physiological Effects:
The binding of CB-13 to the cannabinoid receptors produces a wide range of biochemical and physiological effects. These include pain relief, anti-inflammatory effects, and changes in mood and behavior. CB-13 has also been shown to affect other physiological processes, such as appetite regulation and immune function.

Advantages and Limitations for Lab Experiments

CB-13 has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, CB-13 also has some limitations as a research tool. It is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids. Additionally, its potency and selectivity for the cannabinoid receptors may limit its usefulness in studying other physiological processes.

Future Directions

There are several areas of future research that could be explored with CB-13. One potential area is its use as a treatment for pain and inflammation. Further studies could investigate its effectiveness in different animal models and in human clinical trials.
Another area of future research is the development of more selective agonists of the cannabinoid receptors. CB-13 is a potent agonist of both the CB1 and CB2 receptors, which can lead to unwanted side effects. Developing more selective agonists could allow for more targeted therapeutic applications.
Finally, more research is needed to understand the long-term effects of CB-13 on the body. While it has shown promise as a therapeutic agent, its effects on the body over extended periods of time are not yet fully understood. Further studies could help to elucidate these effects and inform the development of safer and more effective cannabinoid-based therapies.

Synthesis Methods

The synthesis of CB-13 involves a multi-step process that begins with the reaction of 3-methylbenzoyl chloride with 2-chlorobenzylamine to form the intermediate N-(2-chlorobenzyl)-3-methylbenzamide. This intermediate is then subjected to a series of chemical reactions, including reduction and deprotection, to yield the final product, CB-13.

Scientific Research Applications

CB-13 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its use as a pain reliever. Studies have shown that CB-13 is effective in reducing pain in animal models, and it may be a promising alternative to traditional pain medications.
CB-13 has also been studied for its anti-inflammatory properties. Inflammation is a common factor in many diseases, and CB-13 has been shown to reduce inflammation in various animal models. This suggests that it may have potential as a treatment for inflammatory conditions such as arthritis and inflammatory bowel disease.

properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-11-5-4-7-12(9-11)15(18)17-10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

RPJWORPIVVQVOL-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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